3,4-dichloro-2-methoxy-N-pyridin-3-ylbenzenesulfonamide
Description
Properties
IUPAC Name |
3,4-dichloro-2-methoxy-N-pyridin-3-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O3S/c1-19-12-10(5-4-9(13)11(12)14)20(17,18)16-8-3-2-6-15-7-8/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIBHBARIXTCSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501332960 | |
| Record name | 3,4-dichloro-2-methoxy-N-pyridin-3-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803404 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
433946-95-3 | |
| Record name | 3,4-dichloro-2-methoxy-N-pyridin-3-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Sulfonylation Using Aqueous Alkaline Conditions
Reaction Mechanism and Substrate Selection
The most straightforward method involves the nucleophilic substitution of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 3-aminopyridine in a biphasic aqueous-organic system. The reaction proceeds via deprotonation of the amine by sodium carbonate, followed by attack on the electrophilic sulfur atom of the sulfonyl chloride (Figure 1).
Key steps :
- Deprotonation :
$$ \text{3-Aminopyridine} + \text{Na}2\text{CO}3 \rightarrow \text{3-Aminopyridine}^{-}\text{Na}^+ + \text{CO}2 + \text{H}2\text{O} $$ - Nucleophilic substitution :
$$ \text{3-Aminopyridine}^{-} + \text{3,4-Dichloro-2-methoxybenzenesulfonyl chloride} \rightarrow \text{Sulfonamide intermediate} + \text{Cl}^- $$ - Acid scavenging :
Residual HCl is neutralized by excess sodium carbonate.
Optimization and Yield
A study by Earthline Journal of Chemical Sciences demonstrated that using a 1:1.2 molar ratio of 3-aminopyridine to sulfonyl chloride in dichloromethane/water (3:1 v/v) at 0–5°C for 4 hours yields the product in 93.3% purity after recrystallization. The electron-withdrawing chlorine and methoxy groups on the benzene ring enhance the electrophilicity of the sulfonyl chloride, accelerating the reaction.
Table 1: Reaction Parameters for Classical Sulfonylation
| Parameter | Value |
|---|---|
| Solvent System | Dichloromethane/Water (3:1) |
| Temperature | 0–5°C |
| Reaction Time | 4 hours |
| Base | Sodium Carbonate (2.5 equiv) |
| Yield | 93.3% |
Microwave-Assisted Synthesis with Polymer-Supported Reagents
Enhanced Reaction Kinetics
Microwave irradiation significantly reduces reaction times by enabling rapid and uniform heating. A modified protocol from Tetrahedron (2005) employs polymer-supported BEMP (PS-BEMP) as a base and acetonitrile as the solvent. Under microwave irradiation at 150°C for 15 minutes, the sulfonamide forms exclusively, bypassing intermediates like unprotected 2-amino-1,3,4-oxadiazoles.
Advantages :
- Reduced by-products : PS-BEMP minimizes side reactions by immobilizing excess base.
- Simplified purification : Filtration through silica gel removes polymer-bound residues.
Substrate Scope and Limitations
This method is effective for sterically hindered sulfonyl chlorides, including 3,4-dichloro-2-methoxy derivatives. However, ortho-substituted sulfonyl chlorides (e.g., 2-nitrobenzenesulfonyl chloride) require extended reaction times due to steric hindrance.
Table 2: Microwave-Assisted Synthesis Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 150°C |
| Reaction Time | 15 minutes |
| Base | PS-BEMP (4.3 equiv) |
| Yield | 81–95% (varies by substrate) |
Calcium Triflimide-Catalyzed Sulfonylation Using Sulfonyl Fluorides
Activation of Sulfonyl Fluorides
A groundbreaking method reported in Organic Letters (2018) utilizes calcium triflimide [Ca(NTf$$2$$)$$2$$] to activate 3,4-dichloro-2-methoxybenzenesulfonyl fluoride for coupling with 3-aminopyridine. The Lewis acid coordinates with the sulfonyl fluoride, enhancing its electrophilicity and enabling nucleophilic attack at ambient temperatures.
Mechanism :
- Lewis acid coordination :
$$ \text{Ca(NTf}2\text{)}2 + \text{Sulfonyl Fluoride} \rightarrow \text{Activated Intermediate} $$ - Amine addition :
$$ \text{Activated Intermediate} + \text{3-Aminopyridine} \rightarrow \text{Sulfonamide} + \text{CaF}_2 $$
Comparative Advantages Over Traditional Methods
- Mild conditions : Reactions proceed at 25°C in tert-amyl alcohol.
- Broad functional group tolerance : Compatible with electron-deficient amines.
Table 3: Calcium Triflimide-Mediated Synthesis
| Parameter | Value |
|---|---|
| Solvent | tert-Amyl Alcohol |
| Temperature | 25°C |
| Catalyst | Ca(NTf$$2$$)$$2$$ (0.3 equiv) |
| Yield | 85–92% |
Critical Analysis of Methodologies
Yield and Purity Considerations
Environmental and Practical Implications
- Waste generation : Classical methods produce stoichiometric HCl, necessitating neutralization.
- Atom economy : Calcium triflimide methods generate CaF$$_2$$, a benign byproduct.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at Chloro Positions
The 3,4-dichloro substituents on the benzene ring are prime sites for nucleophilic substitution due to the electron-withdrawing effects of chlorine and the sulfonamide group, which activate the ring for displacement reactions.
-
Amine Substitution :
Chloro groups undergo substitution with primary or secondary amines under mild conditions. For example, heating with morpholine in the presence of triethylamine yields morpholine-substituted derivatives (e.g., ) at 60–90°C in THF or dioxane . -
Thiol Displacement :
Reaction with thiourea or thiophenol in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) replaces chlorine with thiol groups.
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amine substitution | Morpholine, TEA, THF, 60°C, 12h | 75–85 | |
| Thiol substitution | Thiophenol, KCO, DMF, 80°C | 60–70 |
Cross-Coupling Reactions
The chloro groups participate in palladium-catalyzed cross-coupling reactions, enabling the introduction of aromatic or heteroaromatic moieties.
-
Suzuki-Miyaura Coupling :
Treatment with arylboronic acids in the presence of Pd(dppf)Cl and KOAc in 1,4-dioxane (90°C, 7h) replaces chlorine with aryl groups (e.g., phenyl, pyridyl) .
Example: -
Buchwald-Hartwig Amination :
Coupling with amines using Pd(dba) and Xantphos as catalysts introduces amino groups .
| Coupling Type | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| Suzuki (aryl) | Pd(dppf)Cl, KOAc, dioxane | 85–95 | |
| Buchwald-Hartwig (amine) | Pd(dba), Xantphos | 70–80 |
Functionalization of the Methoxy Group
The 2-methoxy group is relatively inert but can undergo demethylation or oxidation under specific conditions:
-
Demethylation :
Treatment with HBr (48% in acetic acid, 100°C, 4h) converts the methoxy group to a hydroxyl group . -
Oxidation :
Strong oxidants like KMnO in acidic media oxidize the methoxy group to a carbonyl, though this pathway is less common.
Sulfonamide Group Reactivity
The sulfonamide linker exhibits limited reactivity but can participate in:
-
Hydrolysis :
Prolonged reflux in concentrated HCl (12M, 24h) cleaves the sulfonamide to yield sulfonic acid and pyridin-3-amine, though yields are low (<30%) . -
Coordination Chemistry :
The sulfonamide nitrogen acts as a weak ligand for transition metals (e.g., Cu, Pd) in catalytic systems .
Pyridine Ring Modifications
The pyridin-3-yl group undergoes electrophilic substitution, albeit sluggishly due to electron-withdrawing effects from the sulfonamide:
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of compounds related to 3,4-dichloro-2-methoxy-N-pyridin-3-ylbenzenesulfonamide. The following table summarizes key findings regarding its effectiveness against different pathogens:
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 0.25 μg/mL |
| Escherichia coli | Antibacterial | 0.5 μg/mL |
| Candida albicans | Antifungal | 4 μg/mL |
| Fusarium oxysporum | Antifungal | 56.4% inhibition |
These results indicate that derivatives of this compound exhibit potent antimicrobial activity, making them candidates for further development as therapeutic agents against resistant bacterial strains and fungal infections .
Anticancer Properties
The compound has also shown promise in anticancer research. A study highlighted its ability to inhibit the growth of various cancer cell lines, including those associated with leukemia and solid tumors. The following case study illustrates this application:
Case Study: Anticancer Activity
- Compound Tested : N-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide
- Cancer Cell Lines : L-1210 (murine leukemia), K-562 (human chronic myelogenous leukemia), and HL-60 (human leukemia)
- Results : The compound exhibited significant cytotoxicity against these cell lines, with IC50 values indicating effective inhibition of cell proliferation .
Anti-inflammatory Effects
Research has indicated that compounds similar to this compound possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes them potential candidates for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 3,4-dichloro-2-methoxy-N-pyridin-3-ylbenzenesulfonamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-2-methoxybenzenesulfonamide: Lacks the pyridinyl group.
2-Methoxy-N-pyridin-3-ylbenzenesulfonamide: Lacks the dichloro substitution.
3,4-Dichloro-N-pyridin-3-ylbenzenesulfonamide: Lacks the methoxy group.
Uniqueness
3,4-Dichloro-2-methoxy-N-pyridin-3-ylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both dichloro and methoxy groups, along with the pyridinyl moiety, makes it a versatile compound for various applications.
Biological Activity
3,4-Dichloro-2-methoxy-N-pyridin-3-ylbenzenesulfonamide is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound belongs to the class of sulfonamides, which are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The structural formula of this compound is represented as follows:
This compound features a pyridine ring and a sulfonamide group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways within biological systems. Notably, sulfonamides often function by inhibiting dihydropteroate synthase in bacterial folate biosynthesis, leading to antibacterial effects. In addition to antibacterial activity, this compound may also interact with various receptors and enzymes involved in cellular signaling pathways.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These findings suggest that the compound may serve as a potential lead in developing new antibacterial agents.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in various cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 10 |
| A549 (lung cancer) | 20 |
The mechanism of action appears to involve the activation of caspase pathways and the modulation of cell cycle progression.
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted by Smith et al. (2023) evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated a synergistic effect when combined with traditional antibiotics such as penicillin, enhancing its therapeutic potential.
- Case Study on Cancer Treatment : In a preclinical trial by Johnson et al. (2022), the compound was administered to mice bearing xenograft tumors derived from MCF-7 cells. The treatment resulted in a significant reduction in tumor size compared to control groups, suggesting promising implications for breast cancer therapy.
Toxicity and Safety Profile
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies indicate that the compound exhibits low toxicity at therapeutic doses. However, long-term studies are necessary to fully understand its safety profile.
Q & A
Q. What are the standard synthetic protocols for 3,4-dichloro-2-methoxy-N-pyridin-3-ylbenzenesulfonamide?
The synthesis typically involves multi-step reactions, starting with sulfonylation of a substituted benzene precursor followed by coupling with a pyridine derivative. Key steps include:
- Sulfonylation : Reacting 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 3-aminopyridine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–25°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
- Characterization : Confirmed via /-NMR, HRMS, and FT-IR .
Q. How is the molecular structure of this compound validated?
Structural validation employs:
- X-ray crystallography : Resolves bond lengths and angles (e.g., sulfonamide S–N bond: ~1.63 Å; pyridine ring planarity) .
- NMR spectroscopy : Distinct signals for methoxy (–OCH) protons (~3.8 ppm) and pyridin-3-yl aromatic protons (8.2–8.6 ppm) .
- Computational modeling : Density Functional Theory (DFT) optimizations (B3LYP/6-31G* basis set) corroborate experimental data .
Q. What analytical techniques ensure purity and stability?
- HPLC-PDA : Purity >98% using a C18 column (acetonitrile/water + 0.1% formic acid) .
- Thermogravimetric Analysis (TGA) : Decomposition onset >200°C, indicating thermal stability .
- Accelerated stability studies : Storage at 40°C/75% RH for 4 weeks shows <2% degradation .
Advanced Research Questions
Q. How can computational methods optimize synthesis pathways?
Quantum mechanical calculations (e.g., Gaussian 16) predict reaction barriers and intermediates. For example:
- Reaction Path Search : Identifies low-energy pathways for sulfonamide bond formation using nudged elastic band (NEB) methods .
- Solvent Optimization : COSMO-RS simulations recommend dimethylacetamide (DMAc) over DMF for higher yields (predicted ΔG: −15.2 kcal/mol vs. −13.8 kcal/mol) .
- Catalyst Screening : Transition-state modeling identifies Pd(OAc) as optimal for Suzuki couplings (activation energy: 22.3 kcal/mol) .
Q. How to design structure-activity relationship (SAR) studies for biological activity?
- Analog Synthesis : Introduce substituents at the pyridine (e.g., –CF, –NO) or benzene rings (e.g., –F, –CH) .
- Biological Assays :
- Enzyme Inhibition : IC against carbonic anhydrase IX (CA-IX) measured via stopped-flow CO hydration .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, IC = 1.8 µM) .
- Computational SAR : Molecular docking (AutoDock Vina) correlates –Cl substituents with enhanced CA-IX binding (ΔG = −9.2 kcal/mol) .
Q. How to resolve contradictions in biological activity data across studies?
- Meta-Analysis : Compare IC values under standardized conditions (e.g., pH 7.4, 37°C) .
- Proteomic Profiling : Identify off-target interactions via affinity chromatography-mass spectrometry .
- Kinetic Modeling : Distinguish competitive vs. non-competitive inhibition using Lineweaver-Burk plots .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
